Home > Products > Screening Compounds P28386 > 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4487850
CAS Number:
Molecular Formula: C20H12F5N3
Molecular Weight: 389.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound shares the core 1H-pyrazolo[3,4-b]pyridine structure with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The key difference lies in the substituents at positions 1, 6, and 4. While the main compound has two 4-fluorophenyl groups at positions 1 and 6, and a trifluoromethyl group at position 4, this related compound has phenyl groups at positions 1 and 6 and a carbohydrazide group at position 4.
  • Relevance: Similar to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound belongs to the 1H-pyrazolo[3,4-b]pyridine class, particularly focusing on modifications at the 4-position. While the main compound possesses a trifluoromethyl group at position 4, this related compound features a carbohydrazide group substituted with a 4-hydroxybenzylidene moiety, highlighting the exploration of different functionalities at this position for antichagasic activity.
  • Relevance: This group of compounds shares a significant structural similarity with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Both the main compound and these derivatives possess the same core structure with a 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine core. The primary difference lies in the substituent at the 4-position. While the main compound has a trifluoromethyl group at position 4, this series of derivatives explores various substituents at this position, highlighting the impact of different functional groups on trypanocidal activity and cytotoxicity.
  • Relevance: This compound is structurally related to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Both share the core 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine structure. The difference lies in the substituents at positions 1, 6, and 4. The main compound features 4-fluorophenyl groups at positions 1 and 6 and a trifluoromethyl group at position 4. This related compound, while having phenyl groups at positions 1 and 6, possesses a N’-2-hydroxybenzylidene-carbohydrazide group at position 4. This structural modification at the 4-position highlights the exploration of different functional groups for enhancing antichagasic activity while minimizing cytotoxicity.
  • Relevance: This compound is structurally similar to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, both sharing the common 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine core structure. The key distinction lies in the substituents at positions 1, 6, and 4. While the main compound has 4-fluorophenyl groups at positions 1 and 6 and a trifluoromethyl group at position 4, this related compound retains phenyl groups at positions 1 and 6 but has a 2-(N’-acetyl-1,3,4-oxadiazolin-2-yl)-phenyl acetate group at position 4. The incorporation of this specific substituent at the 4-position emphasizes the exploration of bioisosteric replacements for the carbohydrazide moiety, aiming to enhance antichagasic activity and improve the cytotoxicity profile.
  • Relevance: This compound is structurally related to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine by virtue of their shared pyrazolo[3,4-b]pyridine core structure. The key differences arise from the substituents at various positions. Notably, the related compound lacks a substituent at position 4, where the main compound features a trifluoromethyl group. Furthermore, the related compound incorporates a 2-fluorophenyl group at position 4 and a 1H-indol-1-yl group at position 6, whereas the main compound has 4-fluorophenyl groups at both positions 1 and 6. This comparison emphasizes the structural diversity within the pyrazolo[3,4-b]pyridine class, achieved through variations in substituents and their positions, leading to diverse molecular arrangements and potential implications for crystal packing and solvation.
  • Relevance: This compound highlights a unique structural class within the pyrazolo[3,4-b]pyridine family, distinct from 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its bis-nature and bridging unit. While the main compound is a mono-pyrazolo[3,4-b]pyridine, this related compound features two pyrazolo[3,4-b]pyridine units connected by a 1,4-phenylene linker. This structural variation introduces the concept of bis-heterocyclic systems and underscores the potential for developing structurally diverse compounds with potentially distinct biological activities within the pyrazolo[3,4-b]pyridine class.
  • Relevance: This compound further expands the structural diversity of bis-pyrazolo[3,4-b]pyridines, contrasting with the mono-pyrazolo[3,4-b]pyridine structure of 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of chlorodiazenyl groups, absent in the main compound, highlights the possibility of incorporating reactive handles for further derivatization and exploring the impact of such modifications on biological activity.
  • Relevance: While sharing the pyrazolo[3,4-b]pyridine core with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound showcases a notable structural variation with its tetrahydro-pyridine ring, a feature absent in the main compound. This difference in saturation level within the pyridine ring can potentially influence its conformational flexibility and interactions with biological targets. Additionally, this compound lacks a substituent at position 1, while the main compound features a 4-fluorophenyl group, further highlighting the structural diversity within this class.
  • Relevance: This compound highlights a synthetically valuable intermediate within the pyrazolo[3,4-b]pyridine family, serving as a precursor to more complex structures. While structurally similar to 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this o-aminoaldehyde lacks substituents at positions 1, 4, and 6, where the main compound features aryl and trifluoromethyl groups. This difference emphasizes the strategic use of simpler pyrazolo[3,4-b]pyridines as building blocks for accessing a broader range of fused heterocycles.
  • Relevance: These compounds exemplify the use of a pyrazolo[3,4-b]pyridine derivative, specifically the o-aminoaldehyde, as a key building block for constructing more complex fused heterocyclic systems. Unlike 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, which is a mono-pyrazolo[3,4-b]pyridine, these pyrazolo[3,4-h][1,6]naphthyridine derivatives incorporate an additional pyrimidine ring, demonstrating the versatility of pyrazolo[3,4-b]pyridines in synthetic elaborations and the creation of diverse chemical libraries.
  • Relevance: This series of compounds shares the core pyrazolo[3,4-b]pyridine structure with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the broad interest in this scaffold for medicinal chemistry. The key difference lies in the substituents and their positions. Notably, these derivatives feature a benzothiazole moiety directly attached to the pyrazolo[3,4-b]pyridine core, a structural motif absent in the main compound. This difference, along with variations in substituents at other positions, illustrates the exploration of different pharmacophores around the pyrazolo[3,4-b]pyridine core for modulating biological activity.
      • Relevance: This compound shares the 1H-pyrazolo[3,4-b]pyridine core with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the relevance of this core structure in pharmacological research. While the core is shared, the substituents and their positions differ significantly. BAY 41-2272 has a cyclopropyl group on its pyrimidine ring and a 2-fluorobenzyl group at position 1 of the pyrazolo[3,4-b]pyridine core, whereas the main compound does not have these substituents. These differences highlight the diverse pharmacological activities achievable through modifications on the 1H-pyrazolo[3,4-b]pyridine scaffold. ,
      • Relevance: This series shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, emphasizing the importance of this framework in antiparasitic research. The key difference lies in the substituents at positions 4 and 6. While the main compound has a 4-fluorophenyl group at position 6 and a trifluoromethyl group at position 4, these derivatives explore different substituents at C-6 and feature a carbohydrazide moiety at position 4. This comparison underlines how variations in substituent lipophilicity and volume influence the biological activity of this class of compounds.
      • Relevance: These derivatives highlight the use of a pyrazole-based scaffold, 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone, as a building block for accessing various heterocyclic systems, including pyrazolo[3,4-b]pyridines. Although not directly containing the pyrazolo[3,4-b]pyridine core like 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they serve as important intermediates for synthesizing related compounds with potential antimicrobial activities.
      • Relevance: Although not directly possessing the pyrazolo[3,4-b]pyridine core like 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these bis-heterocyclic compounds are synthesized from a common pyrazole-based precursor and highlight the broader context of using pyrazole derivatives for accessing a range of heterocyclic systems, including pyrazolo[3,4-b]pyridines, with potential antimicrobial activities.
      • Relevance: These compounds, while structurally more complex, directly incorporate the pyrazolo[3,4-b]pyridine core found in 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, illustrating the extensibility of this core structure. The presence of additional heterocyclic rings, such as thieno[2,3-b]pyridine and a bridging pyrazole moiety, distinguishes them from the main compound, highlighting the potential of combining different heterocycles for modulating biological activities.
      • Relevance: These compounds, particularly the pyrazolo[3,4-b]pyridine-containing derivative, highlight the versatility of this core structure, found in 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, as a building block for creating structurally diverse bis-heterocyclic systems. The presence of additional heterocyclic rings and varied substituents distinguishes them from the main compound, emphasizing the exploration of different combinations of heterocycles for modulating biological activities.
      • Relevance: These compounds highlight the broader context of using bis-heterocyclic systems in medicinal chemistry, similar to the exploration of bis-pyrazolo[3,4-b]pyridine derivatives mentioned earlier. While they do not directly contain the pyrazolo[3,4-b]pyridine core like 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they showcase the diversity of bis-heterocycles being investigated for potential biological activities.
      • Relevance: This series shares the core pyrazolo[3,4-b]pyridine scaffold with 1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The significant difference lies in the lack of a trifluoromethyl group at position 4 in these derivatives, replaced by diverse aryl groups. This difference highlights the exploration of diverse aryl substituents at various positions of the pyrazolo[3,4-b]pyridine core for potentially enhancing biological activities. ,

      Properties

      Product Name

      1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

      IUPAC Name

      1,6-bis(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

      Molecular Formula

      C20H12F5N3

      Molecular Weight

      389.3 g/mol

      InChI

      InChI=1S/C20H12F5N3/c1-11-18-16(20(23,24)25)10-17(12-2-4-13(21)5-3-12)26-19(18)28(27-11)15-8-6-14(22)7-9-15/h2-10H,1H3

      InChI Key

      OGIBPOCPJFEALC-UHFFFAOYSA-N

      SMILES

      CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F

      Canonical SMILES

      CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.